Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester
Description
The compound Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester is a structurally complex benzoic acid ester characterized by a fused polycyclic system containing five nitrogen atoms (pentaazacyclopenta[b]naphthalene core) and two ketone groups (5,7-dioxo). The esterification at the 4-position of the naphthalene moiety with benzoic acid introduces additional steric and electronic effects.
Properties
Molecular Formula |
C18H15N5O4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(6,11,13-trimethyl-10,12-dioxo-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraen-8-yl) benzoate |
InChI |
InChI=1S/C18H15N5O4/c1-9-11-13(27-17(25)10-7-5-4-6-8-10)12-15(19-14(11)21-20-9)22(2)18(26)23(3)16(12)24/h4-8H,1-3H3,(H,19,20,21) |
InChI Key |
RYBWDGAALCAZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=NC2=NN1)N(C(=O)N(C3=O)C)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate typically involves multi-step reactions. One common approach is the annulation of the pyrazole ring to the pyrido-pyrimidine core. This can be achieved through the condensation of appropriate precursors under controlled conditions, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of substituted pyrazolo-pyrido-pyrimidine derivatives .
Scientific Research Applications
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues of Benzoic Acid Esters
(a) Isobutyl Benzoate ()
- Structure : A simple ester of benzoic acid with isobutyl alcohol.
- Key Differences: Lacks the polycyclic nitrogen-rich core of the target compound.
(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
- Structure : Features a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents.
- Comparison: Heterocyclic Core: While the target compound has a pentaazacyclopenta[b]naphthalene system, this analog contains a smaller bicyclic imidazo-pyridine structure with fewer nitrogen atoms. Functional Groups: Both compounds include ester and ketone groups, but the target compound has additional methyl substituents (3,6,8-trimethyl) that may enhance lipophilicity.
(c) Benzoic Acid, 4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-Pentamethyl-2-Naphthalenyl)Carbonyl]- ()
- Structure : A benzoic acid derivative with a tetrahydro-naphthalenyl carbonyl group.
- Comparison : Shares a fused bicyclic system but lacks nitrogen atoms and the dioxo motifs critical to the target compound’s reactivity .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physical Properties (Where Available)
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|
| Diethyl Imidazo-Pyridine Derivative | 243–245 | ~523 (calc. from formula) | 51 |
| Target Compound | Not reported | Estimated >500 | No data |
Biological Activity
Benzoic acid derivatives have garnered interest in pharmaceutical research due to their diverse biological activities. The compound in focus, benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester , is a complex structure that may exhibit significant pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of benzoic acid derivatives often includes antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in various studies.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzoic acid derivatives. The presence of the trimethyl and dioxo groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Study:
In a study examining various benzoic acid derivatives against bacterial strains such as E. coli and S. aureus, compounds structurally similar to our target showed significant inhibition zones in disk diffusion assays. The effectiveness was attributed to the hydrophobic nature of the alkyl groups which facilitate membrane penetration.
2. Anti-inflammatory Properties
Benzoic acid derivatives are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings:
A recent study indicated that a similar benzoic acid derivative reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
The anticancer effects of benzoic acid derivatives have been explored extensively. The unique structure of this compound could potentially lead to selective cytotoxicity against cancer cells.
Case Study:
In vitro studies demonstrated that related compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Mechanistically, it was found that these compounds activated caspase pathways leading to programmed cell death.
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant | |
| Anti-inflammatory | Moderate | |
| Anticancer | High |
The mechanisms by which benzoic acid derivatives exert their biological effects are varied:
- Membrane Disruption: The hydrophobic alkyl groups enhance membrane permeability.
- Enzyme Inhibition: Compounds may act as competitive inhibitors for key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation: Interference with transcription factors that regulate inflammatory responses or cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
